molecular formula C10H12INO B1306202 4-(4-Iodophenyl)morpholine CAS No. 87350-77-4

4-(4-Iodophenyl)morpholine

Cat. No.: B1306202
CAS No.: 87350-77-4
M. Wt: 289.11 g/mol
InChI Key: YUEREUIIUISPFV-UHFFFAOYSA-N
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Description

4-(4-Iodophenyl)morpholine is a useful research compound. Its molecular formula is C10H12INO and its molecular weight is 289.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

  • Antimicrobial Properties: A study highlighted the morpholine group, including compounds like 4-(Phenylsulfonyl) morpholine, for their antimicrobial properties. This compound showed modulating activity against various strains of microorganisms, including multi-resistant strains of Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and fungi such as Candida albicans, C. tropicalis, and C. krusei (Oliveira et al., 2015).

Biological Activity and Characterization

  • Characterization and Biological Activity: Another compound, 4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was synthesized and characterized for its antibacterial, antioxidant, and anti-TB activities. It demonstrated remarkable anti-TB activity and superior antimicrobial properties (Mamatha S.V et al., 2019).

Application in Material Science

  • Hybrid Polymeric Iodoplumbates: Morpholine and its derivatives were used in synthesizing hybrid polymeric iodoplumbates. These compounds exhibit semiconductor nature and nonlinear optical (NLO) activities, which could be significant in material science applications (Li et al., 2010).

Applications in Medicinal Chemistry

  • Inhibitors for PI3K-AKT-mTOR Pathway: A study described the discovery of a non-nitrogen containing morpholine isostere used in potent and selective inhibitors of the mTORC1 and mTORC2, which are significant in cancer therapy and research (Hobbs et al., 2019).

Synthesis and Pharmacological Assessment

  • Synthesis and Evaluation as Molluscicidal Agent: A 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate compound, incorporating a morpholine moiety, demonstrated good molluscicidal effects. This can be applied in pest control and related fields (Duan et al., 2014).

Mechanism of Action

Target of Action

This compound is a derivative of morpholine, which is commonly used as a solvent in chemistry

Biochemical Pathways

Morpholine derivatives are found in various agrochemical fungicides and bactericides , suggesting that they may interact with biochemical pathways related to these functions.

Safety and Hazards

4-(4-Iodophenyl)morpholine is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this substance .

Properties

IUPAC Name

4-(4-iodophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEREUIIUISPFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383632
Record name 4-(4-Iodophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87350-77-4
Record name 4-(4-Iodophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Iodophenyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methyl 2-N-boc-amino-5-(4-morpholinophenyl)-pent-4-ynoate: 4-Iodoaniline (6.2 g, 28.4 mmol) is taken in 50 mL of DMF in the presence of 8 mL of bromoethyl ether and 10 mL of Et3N and heated to 60° C. for 24 hr. The mixture is then diluted with EtOAc, and washed 3x with dil. NaHCO3, 1x with brine, dried over MgSO4, filtered and evaporated. The residue is then recrystallized from MeOH to give 4.21 g of 4-iodophenylmorpholine as a pale brown solid.
[Compound]
Name
Methyl 2-N-boc-amino-5-(4-morpholinophenyl)-pent-4-ynoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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